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carboxylate

Cat. No.: B1321803 Get Quote

An In-Depth Technical Guide to the Spectroscopic Characterization of Methyl 2-
methylthiazole-5-carboxylate

Introduction: Elucidating the Molecular Blueprint
Methyl 2-methylthiazole-5-carboxylate is a heterocyclic compound of significant interest in

synthetic and medicinal chemistry. As a versatile building block, its derivatives are explored for

a range of biological activities, including antimicrobial and antitumor properties.[1] The precise

structural confirmation and purity assessment of this molecule are paramount for its successful

application in drug discovery and materials science. This guide provides an in-depth analysis of

the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR)

Spectroscopy, and Mass Spectrometry (MS)—used to define its molecular architecture. We will

move beyond a mere presentation of data, delving into the causal relationships between

molecular structure and spectral output, and outlining robust protocols for data acquisition. The

molecular formula is C₆H₇NO₂S, and its molecular weight is 157.19 g/mol .[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy:
Mapping the Proton and Carbon Skeleton
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in

a molecule. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), it

provides a detailed map of the chemical environment of each atom.
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Expertise in Practice: The Rationale Behind NMR
Experimental Design
The choice of solvent and spectrometer frequency are critical decisions that directly impact

spectral quality. Deuterated chloroform (CDCl₃) is a common initial choice due to its ability to

dissolve a wide range of organic compounds and its relatively simple solvent signal. However, if

solubility is limited or specific proton-solvent interactions need to be assessed, a more polar

solvent like dimethyl sulfoxide-d₆ (DMSO-d₆) is employed. For this guide, we will reference data

typically acquired in CDCl₃. A high-field spectrometer (e.g., 400 MHz or higher) is

recommended to achieve optimal signal dispersion, which is crucial for resolving closely

spaced peaks and simplifying spectral interpretation.

Experimental Protocol: ¹H and ¹³C NMR Acquisition
Sample Preparation: Dissolve approximately 5-10 mg of Methyl 2-methylthiazole-5-
carboxylate in ~0.6 mL of deuterated chloroform (CDCl₃). Ensure the sample is fully

dissolved to avoid spectral artifacts.

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard,

setting its signal to 0.00 ppm.

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Typical

parameters include a 30° pulse angle, an acquisition time of 2-3 seconds, and a relaxation

delay of 1-2 seconds.

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to

ensure each unique carbon appears as a singlet. A larger number of scans will be required

compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Structural Visualization and NMR Assignments
To correlate the spectral data with the molecular structure, we first visualize the molecule with

numbered positions.
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Caption: Molecular structure of Methyl 2-methylthiazole-5-carboxylate with atom numbering

for NMR correlation.

¹H NMR Data Interpretation
The ¹H NMR spectrum provides a quantitative count and qualitative description of the different

proton environments.
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Signal

Assignment

Predicted

Chemical Shift

(δ, ppm)

Multiplicity Integration Rationale

H4 (Thiazole

Ring)
~8.1 - 8.3 Singlet 1H

This proton is

attached to an

sp² carbon in an

electron-deficient

aromatic ring,

leading to

significant

deshielding and

a downfield shift.

The singlet

multiplicity

indicates no

adjacent protons.

For similar

thiazole

structures, this

proton appears

in the 7.6-8.5

ppm range.[3]

H8 (-OCH₃) ~3.9 Singlet 3H

The protons of

the methyl ester

are deshielded

by the adjacent

oxygen atom.

H6 (-CH₃) ~2.7 Singlet 3H

The protons of

the methyl group

at the C2

position are

slightly

deshielded by

the aromatic

thiazole ring.
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¹³C NMR Data Interpretation
The ¹³C NMR spectrum reveals the number of unique carbon environments and provides

insight into their electronic nature.

Signal Assignment
Predicted Chemical Shift (δ,

ppm)
Rationale

C7 (C=O, Ester) ~162

The carbonyl carbon of the

ester group is highly

deshielded and appears

significantly downfield.

C2 (Thiazole Ring) ~167

This carbon is bonded to two

heteroatoms (N and S) within

the aromatic ring, resulting in a

strong downfield shift.

C4 (Thiazole Ring) ~148

This sp² carbon is part of the

aromatic system and holds the

only ring proton.

C5 (Thiazole Ring) ~125

This carbon is bonded to the

electron-withdrawing

carboxylate group, shifting it

downfield.

C8 (-OCH₃) ~52

The methyl carbon of the ester

is shielded relative to the

aromatic carbons.

C6 (-CH₃) ~19

The methyl carbon at the C2

position is the most shielded

(upfield) carbon in the

molecule.

Infrared (IR) Spectroscopy: Identifying Functional
Groups
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IR spectroscopy is a rapid and effective technique for identifying the functional groups present

in a molecule. It works by measuring the absorption of infrared radiation, which excites

molecular vibrations (stretching, bending).

Experimental Protocol: IR Spectrum Acquisition (ATR
Method)

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically

diamond or germanium) is clean by wiping it with a solvent such as isopropanol.

Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial

to subtract any atmospheric (CO₂, H₂O) or ambient signals from the sample spectrum.

Sample Application: Place a small amount of the solid Methyl 2-methylthiazole-5-
carboxylate directly onto the ATR crystal. Apply pressure using the instrument's anvil to

ensure good contact.

Data Acquisition: Scan the sample over the typical range of 4000-400 cm⁻¹.

IR Data Interpretation
The IR spectrum is characterized by specific absorption bands corresponding to the vibrational

frequencies of the molecule's bonds.
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Frequency (cm⁻¹) Vibration Type Functional Group Interpretation

~3120 C-H Stretch Thiazole Ring

Absorption in this

region is characteristic

of C-H bonds on an

aromatic or

heteroaromatic ring.

~2960 C-H Stretch Methyl Groups

Corresponds to the

stretching vibrations of

the sp³ C-H bonds in

the two methyl

groups.

~1725 C=O Stretch Ester

This strong, sharp

absorption is a

definitive indicator of

the ester carbonyl

group. Its position

reflects conjugation

with the thiazole ring.

~1540 C=N / C=C Stretch Thiazole Ring

These absorptions are

characteristic of the

stretching vibrations

within the

heteroaromatic

thiazole ring system.

[3]

~1250 C-O Stretch Ester

Corresponds to the

asymmetric stretching

of the C-O single bond

in the ester functional

group.

Mass Spectrometry (MS): Determining Molecular
Weight and Fragmentation
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Mass spectrometry provides the exact molecular weight of a compound and offers clues to its

structure through the analysis of its fragmentation patterns. Electrospray Ionization (ESI) is a

soft ionization technique well-suited for this type of molecule, typically yielding the protonated

molecular ion [M+H]⁺.

Experimental Protocol: ESI-MS Acquisition
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable

solvent like methanol or acetonitrile.

Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at

a low flow rate (e.g., 5-10 µL/min).

Instrument Settings: Operate the mass spectrometer in positive ion mode. Set the capillary

voltage and cone voltage to values optimized for maximizing the signal of the target ion.

Data Acquisition: Acquire the mass spectrum over a relevant m/z (mass-to-charge ratio)

range, for instance, m/z 50-300.

MS Data Interpretation
The primary goal is to identify the molecular ion peak, which confirms the molecular weight.
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m/z Value Ion Identity Interpretation

158.03 [M+H]⁺

The protonated molecular ion.

The exact mass (calculated:

157.0197) confirms the

elemental composition of

C₆H₇NO₂S.[2]

126 [M - OCH₃]⁺

Represents the loss of the

methoxy radical from the ester

group, a common

fragmentation pathway.

98 [M - COOCH₃]⁺

Represents the loss of the

entire carbomethoxy group,

resulting in the 2-

methylthiazole cation.

Visualization of Key Fragmentation Pathways

Methyl 2-methylthiazole-5-carboxylate
[M+H]⁺

m/z = 158

Fragment 1
[M - OCH₃]⁺
m/z = 126

- •OCH₃

Fragment 2
[M - COOCH₃]⁺

m/z = 98

- •COOCH₃

Click to download full resolution via product page

Caption: Primary fragmentation pathways for Methyl 2-methylthiazole-5-carboxylate in ESI-

MS.

Conclusion
The collective data from NMR, IR, and MS provides a comprehensive and unambiguous

structural confirmation of Methyl 2-methylthiazole-5-carboxylate. ¹H and ¹³C NMR define the

connectivity and chemical environment of the carbon-hydrogen framework. IR spectroscopy

confirms the presence of key functional groups, notably the ester carbonyl and the thiazole
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ring. Finally, mass spectrometry validates the molecular weight and provides corroborating

structural information through predictable fragmentation. This triad of spectroscopic techniques

forms an essential, self-validating workflow for chemists in research and industry, ensuring the

identity, purity, and quality of crucial chemical building blocks.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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